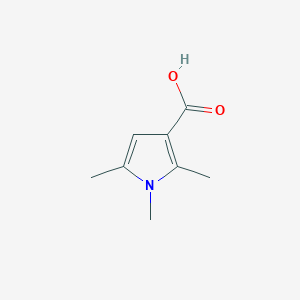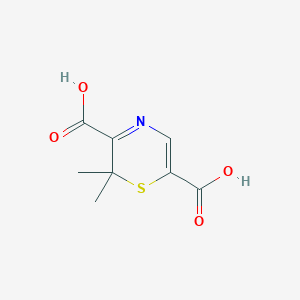
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate, also known as DMTD, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate is not fully understood, but it is believed to act as a pro-oxidant, generating reactive oxygen species (ROS) in cells. These ROS can then induce oxidative stress, leading to cell death. 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to induce oxidative stress in cells, leading to cell death. It has also been shown to inhibit the activity of certain enzymes involved in DNA synthesis and repair, which may contribute to its antitumor activity. In addition, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been shown to protect against radiation-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate in lab experiments is its potential as a pro-oxidant and antitumor agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to study in certain contexts.
Direcciones Futuras
There are several potential future directions for research on 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate. One area of interest is its potential as a radioprotective agent, as studies have shown that it can protect against radiation-induced damage in cells. Another area of interest is its potential as an antitumor agent, as studies have shown that it can inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate and its potential applications in scientific research.
Métodos De Síntesis
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate can be synthesized using a variety of methods, including the reaction of 2,3-diaminobutyric acid with thionyl chloride, followed by the addition of 2,2-dimethylmalonic acid and subsequent cyclization. Another method involves the reaction of 2,3-diaminobutyric acid with 2,2-dimethylmalonic acid in the presence of a dehydrating agent, such as phosphorus pentoxide.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential biological activity, including its ability to act as a pro-oxidant and induce oxidative stress in cells. It has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, 2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate has been studied for its potential as a radioprotective agent, with studies showing that it can protect against radiation-induced damage in cells.
Propiedades
Número CAS |
112595-66-1 |
|---|---|
Nombre del producto |
2,3-Dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate |
Fórmula molecular |
C8H9NO4S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
6,6-dimethyl-1,4-thiazine-2,5-dicarboxylic acid |
InChI |
InChI=1S/C8H9NO4S/c1-8(2)5(7(12)13)9-3-4(14-8)6(10)11/h3H,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
JTNYBEXNIHETSP-UHFFFAOYSA-N |
SMILES |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
SMILES canónico |
CC1(C(=NC=C(S1)C(=O)O)C(=O)O)C |
Otros números CAS |
112595-66-1 |
Sinónimos |
2,3-dihydro-2,2-dimethyl-1,4-thiazine-3,6-dicarboxylate DHDM-thiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



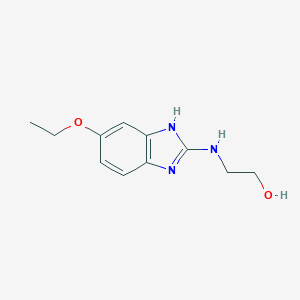
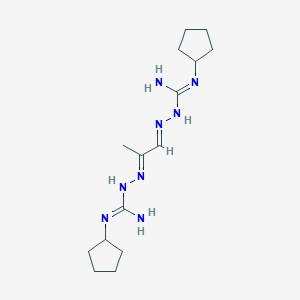
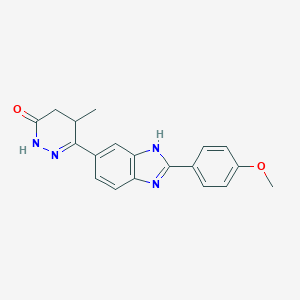


![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)
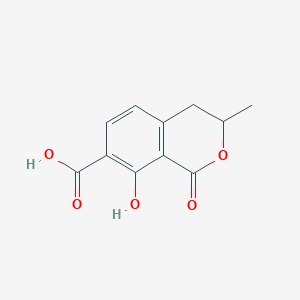

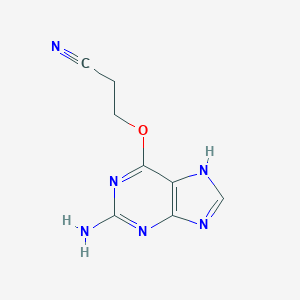

![methyl (2S)-2-[[(2S)-2,5-diaminopentanoyl]amino]-3-[1-(2-nitrophenyl)sulfanylindol-3-yl]propanoate](/img/structure/B44465.png)

